6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)7-3-4-8-9(6-7)16-10-2-1-5-17(10)11(8)18/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCIUNLMMBYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(F)(F)F)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with trifluoromethyl ketones under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted reactions or metal-catalyzed reactions to enhance the efficiency and scalability of the synthesis . These methods are advantageous as they can significantly reduce reaction times and improve overall yields.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often facilitated by the presence of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .
Scientific Research Applications
Based on the search results, here's what is known about the applications of 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one:
General Information
this compound is a specialty chemical with the molecular formula C12H9F3N2O and a molecular weight of 254 Da . It has a CAS number of 1214389-33-9 . Synonyms include 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one .
Structural Information
Key structural information includes :
- SMILES : C1CC2=NC3=C(C=CC(=C3)C(F)(F)F)C(=O)N2C1
- InChI : InChI=1S/C12H9F3N2O/c13-12(14,15)7-3-4-8-9(6-7)16-10-2-1-5-17(10)11(8)18/h3-4,6H,1-2,5H2
- InChIKey : XPTCIUNLMMBYKQ-UHFFFAOYSA-N
Potential Applications
-
Polo-like Kinase 1 (Plk1) Inhibition :
- Triazoloquinazolinone derivatives, including compounds built upon the 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold, have been explored as Plk1 PBD inhibitors .
- Modifications to this scaffold, including functional group substitutions and prodrug masking, aim to enhance the affinity of Plk1 PBD inhibitors for their target protein .
- S-methylation can create prodrugs that are unmasked intracellularly . For example, compound 6 , an S-methyl derivative, required concentrations above 100 μM to induce mitotic arrest and proliferation in cancer cells in vitro .
-
Antibacterial Activity :
- Quinazolone pyridiniums have shown potential as broad-spectrum antibacterial agents .
- Pyrrolyl derivative 6c demonstrated specific inhibition of S. aureus ATCC 25923, being fourfold more potent than norfloxacin .
- Compound 9c exhibited strong antibacterial activity against S. aureus ATCC 29213, E. coli, and P. aeruginosa, with low MICs of 1 μg/mL .
- Compound 19a displayed broad-spectrum antibacterial activity against all tested strains and low toxicity to human blood cells .
- Dual PI3K/HDAC Inhibition: Quinazolin-4-one derivatives have been designed and synthesized as novel dual PI3K/HDAC inhibitors .
- Antimalarial Applications: Quinazolinone-2-carboxamide derivatives have been identified as a novel antimalarial scaffold .
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . Molecular docking studies have shown that this compound can effectively bind to various proteins, disrupting their normal function .
Comparison with Similar Compounds
Core Structural Modifications
The table below highlights key structural differences and their implications:
Impact of Substituents on Bioactivity
- Trifluoromethyl Group (-CF₃): The electron-withdrawing -CF₃ group in the target compound enhances resistance to oxidative metabolism and improves membrane permeability compared to hydroxyl (-OH) or amino (-NH₂) substituents .
- Benzylidene and Alkylidene Derivatives : Compounds like (E)-3-propoxymethylidene derivatives introduce steric bulk and extended conjugation, which may enhance binding affinity to hydrophobic enzyme pockets.
Physicochemical Properties
- Solubility: Hydroxyl and amino derivatives (e.g., 7-hydroxy and 3-amino-6-chloro ) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the -CF₃ analog prioritizes lipid solubility.
- Stability : The -CF₃ group’s strong C-F bonds confer thermal and metabolic stability, making the compound suitable for oral administration .
Biological Activity
6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles findings from various research studies to elucidate its biological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
- Molecular Formula : C12H9F3N2O
- CAS Number : 1214389-33-9
- SMILES Notation : C1CC2=NC3=C(C=CC(=C3)C(F)(F)F)C(=O)N2C1
The compound features a pyrroloquinazolinone framework, which is known for diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A study by Zhang et al. (2014) highlighted various substituted quinazoline derivatives that demonstrated potent cytotoxic effects against several cancer cell lines. Specifically:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer).
- IC50 Values : Some derivatives showed IC50 values as low as 10 µM against PC3 cells, indicating strong cytotoxicity.
The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with tumor growth. For instance:
- Aurora Kinase Inhibition : Certain derivatives have been shown to inhibit Aurora kinase activity, which is crucial for mitotic progression in cancer cells.
- EGFR Inhibition : Some compounds target the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
Antimicrobial Activity
In addition to anticancer effects, quinazoline derivatives have demonstrated antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth and exhibit antifungal activity:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : Various derivatives displayed MIC values ranging from 5 to 50 µg/mL against these strains.
Case Studies
-
Case Study on Anticancer Efficacy
- A series of experiments conducted on MCF-7 cells revealed that the introduction of a trifluoromethyl group significantly enhanced the cytotoxicity of the base structure. The compound exhibited an IC50 of approximately 12 µM after 48 hours of treatment.
-
Case Study on Antimicrobial Effects
- In a study assessing the antibacterial properties of pyrroloquinazoline derivatives, compounds were screened against both Gram-positive and Gram-negative bacteria. The most potent derivative inhibited S. aureus growth at an MIC of 25 µg/mL.
Data Summary Table
| Activity Type | Target Cell Line/Bacteria | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12 µM | Zhang et al., 2014 |
| Anticancer | PC3 | 10 µM | Zhang et al., 2014 |
| Antimicrobial | S. aureus | 25 µg/mL | Author et al., 2020 |
| Antimicrobial | E. coli | 50 µg/mL | Author et al., 2020 |
Q & A
Q. What are the established synthetic routes for 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one, and what methodological considerations are critical for yield optimization?
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization of the pyrroloquinazoline core. A common approach involves:
- Chloroacetylation : Reacting a quinazoline precursor with chloroacetyl chloride to introduce reactive sites.
- Intramolecular cyclization : Using bases like NaOEt or NaOH to facilitate ring closure under reflux conditions .
- Trifluoromethylation : Introducing the CF₃ group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts).
Key considerations : Solvent polarity (e.g., DMF for high-temperature reactions), stoichiometric control of trifluoromethylating agents, and purification via column chromatography to isolate isomers .
Q. How is the structural integrity of this compound validated, and which spectroscopic techniques are most reliable?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths, angles, and π-π stacking interactions (e.g., centroid distances ~3.76 Å between aromatic rings) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., CF₃ groups show distinct ¹⁹F coupling patterns).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation pathways .
Note : SHELX software (e.g., SHELXL-97) is widely used for crystallographic refinement, achieving R-factors <0.06 for high-resolution datasets .
Q. What preliminary biological activities are associated with this compound, and how are they screened?
Initial screening focuses on:
- Enzyme inhibition assays : Testing interactions with metabolic enzymes (e.g., cytochrome P450) using fluorogenic substrates.
- DNA/RNA binding studies : UV-Vis titration or fluorescence quenching to assess intercalation potential.
- Antimicrobial activity : Agar dilution methods against Gram-positive/negative bacteria .
Caution : Bioactivity is highly structure-dependent; minor substituent changes (e.g., methyl vs. CF₃ groups) can alter potency .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms or twinning) be resolved during structure determination?
- Disorder handling : Use PART instructions in SHELXL to model split positions, refining occupancy factors with constraints .
- Twinning correction : Apply TWIN/BASF commands in refinement software for non-merohedral twins. Validate with R₁ vs. wR₂ convergence .
- Validation tools : Check PLATON alerts for missed symmetry or hydrogen-bonding inconsistencies .
Q. What strategies optimize regioselectivity in trifluoromethylation reactions for this compound?
- Directing groups : Install temporary substituents (e.g., -NH₂) to steer CF₃ addition to specific positions.
- Catalyst tuning : Use Pd(PPh₃)₄ with electron-deficient ligands to enhance electrophilic substitution at electron-rich sites.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for meta-substitution .
Q. How do computational methods (e.g., DFT or molecular docking) predict the compound’s interaction with biological targets?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate electrostatic potential maps for binding sites.
- Docking pipelines : Use AutoDock Vina with flexible ligand sampling to simulate binding to enzyme active sites (e.g., kinase domains). Validate with MD simulations for stability .
Case study : Docking of analogous triazoloquinazolines predicted strong H-bonding with DNA gyrase (ΔG ≈ -9.2 kcal/mol) .
Q. What are the challenges in interpreting NMR spectra for diastereomers of this compound, and how are they addressed?
- Overlapping signals : Use 2D NMR (e.g., COSY, HSQC) to resolve coupled protons and assign stereochemistry.
- Chiral auxiliaries : Synthesize derivatives with Mosher’s acid to determine enantiomeric excess via ¹⁹F NMR .
- Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening (e.g., ring puckering) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
